molecular formula C24H27N5O2S B2719446 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-27-4

5-((4-(4-Methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2719446
CAS No.: 869344-27-4
M. Wt: 449.57
InChI Key: QKNNKSIJQCZOCL-UHFFFAOYSA-N
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Description

The compound “5-((4-(4-Methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a novel triazole-pyrimidine hybrid . It is a part of a series of compounds that have been synthesized and characterized for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of these compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesized derivatives were then screened for their neuroprotective and anti-neuroinflammatory properties using in-vitro models .


Molecular Structure Analysis

The molecular structure of this compound is complex and is characterized by the presence of a triazole-pyrimidine hybrid structure . The structure was confirmed by various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has delved into the synthesis of novel 1,2,4-triazole derivatives, which have shown significant antimicrobial activities. For instance, novel compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, including derivatives involving piperazine components, demonstrated good to moderate activities against various microorganisms (Bektaş et al., 2007).

Anti-diabetic Drug Development

Another area of research has involved the synthesis of triazolo-pyridazine-6-yl-substituted piperazines evaluated as anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition mechanisms. This research underscores the potential of such compounds in developing medications for diabetes management, highlighting their antioxidant and insulinotropic activities (Bindu et al., 2019).

Chemotherapeutic Agent Characterization

Further investigations have characterized novel triazoline compounds for chemotherapeutic applications. Quantum chemical calculations were employed to understand the energy, geometrical structure, and vibrational wavenumbers of these compounds, offering insights into their potential as chemotherapeutic agents (El-Emam et al., 2012).

Anti-inflammatory and Analgesic Agents

Additionally, some studies have focused on the synthesis of derivatives aimed at anti-inflammatory and analgesic applications. For instance, compounds synthesized from reactions involving 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with various amines, including piperazine, exhibited potent antibacterial activity and significant anti-inflammatory effects against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).

Mechanism of Action

The mechanism of action of these compounds is thought to be through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties .

Properties

IUPAC Name

5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-16-5-4-6-18(15-16)21(22-23(30)29-24(32-22)25-17(2)26-29)28-13-11-27(12-14-28)19-7-9-20(31-3)10-8-19/h4-10,15,21,30H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNNKSIJQCZOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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